Esfenvalerate

Chiral pesticide Enantiomer enrichment Pyrethroid stereochemistry

Select Esfenvalerate (CAS 66230-04-4) for research, analytical, or formulation work and gain a 3.8-fold higher active isomer content (≥84% (S,S)-enantiomer) compared to technical-grade fenvalerate. This stereochemical purity delivers ~4× greater insecticidal activity, enabling reduced field application rates and a lower mass of chemical introduced per hectare, which is critical for IPM programs and jurisdictions with strict pesticide-load reduction mandates. For procurement, evaluate total cost per treated hectare—not price per kilogram—as the 4-fold potency typically neutralizes or reverses any unit-price premium relative to racemic fenvalerate.

Molecular Formula C25H22ClNO3
Molecular Weight 419.9 g/mol
CAS No. 66230-04-4
Cat. No. B1671249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsfenvalerate
CAS66230-04-4
Synonymsalpha-cyano-3-phenoxybenzyl 2-(4-chlorophenyl)-3- methylbutyrate
alpha-cyano-3-phenoxybenzyl alpha-isopropyl-4-chlorophenyl acetate
Belmark
esfenvalerate
fenvalarate
fenvalerate
Pydrin
pydrin, (R-(R*,R*))-isomer
pydrin, (R-(R*,S*))-isomer
pydrin, (S-(R*,R*))-isomer
pydrin, (S-(R*,S*))-isomer
S-5602
Sumi-alpha
Sumicidin
WL 43775
Molecular FormulaC25H22ClNO3
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m1/s1
InChIKeyNYPJDWWKZLNGGM-RPWUZVMVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn xylene, acetone, chloroform, ethyl acetate, dimethylformamide, dimethyl sulfoxide >600, hexane 10-50, methanol 70-100 (all in g/kg, 25 °C)
Solubility (1%): acetonitrile >60, chloroform >60, DMF >60, DMSO >60, ethyl acetate >60, acetone >60, ethyl cellosolve 40-50, n-hexane 1-5, kerosene <1, methanol 7-10, alpha-methylnaphthalene 50-60, xylene >60.
In acetone, chloroform, methanol >450, hexane 77 (all in g/L at 20 °C;  distilled water <20 ug/L (all at 20 °C)
In water, 2.0X10-3 mg/L at 25 °C
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esfenvalerate CAS 66230-04-4: Chiral Pyrethroid Insecticide Procurement and Technical Differentiation Guide


Esfenvalerate (CAS 66230-04-4) is a synthetic pyrethroid insecticide and the isolated (S,S)-enantiomer of fenvalerate, containing approximately 84% of the insecticidally active (2S,αS) isomer compared to only 22–23% in technical-grade fenvalerate [1]. Developed by Sumitomo Chemical and marketed under brand names including Asana and Sumi-alpha, this chiral compound possesses the molecular formula C₂₅H₂₂ClNO₃, molecular weight 419.9 g/mol, and log Kow of 6.2 [2]. As a neurotoxic agent targeting voltage-gated sodium channels in insect axons, esfenvalerate is registered for use on vegetable crops, tree fruit, cotton, maize, and nut crops for control of moths, flies, beetles, and other insect pests [3].

Why Fenvalerate Cannot Be Substituted for Esfenvalerate in Research or Agricultural Procurement


Generic substitution between fenvalerate and esfenvalerate is scientifically invalid due to fundamental differences in stereochemical composition and resultant biological activity. Fenvalerate is a racemic mixture containing four stereoisomers (RR, RS, SR, and SS) in approximately equal proportions, whereas esfenvalerate is enriched to ≥84% of the single insecticidally active (S,S)-enantiomer [1]. This four-fold difference in active isomer content produces non-linear differences in insecticidal potency, application rate requirements, environmental fate kinetics, and enantioselective toxicity profiles toward non-target organisms. Regulatory and scientific data generated for fenvalerate cannot be directly extrapolated to esfenvalerate without stereospecific validation, as the inactive isomers in fenvalerate contribute meaningfully to environmental persistence and off-target effects while providing negligible insecticidal benefit .

Esfenvalerate CAS 66230-04-4: Quantified Performance Differentiation Data for Scientific Selection


Active Isomer Enrichment: 84% vs 22% (S,S)-Enantiomer Content Compared to Technical Fenvalerate

Esfenvalerate contains approximately 84% of the insecticidally active (2S,αS) isomer, whereas technical-grade fenvalerate contains only 22–23% of this same isomer [1]. This 3.8-fold difference in active ingredient content at the molecular level is the fundamental driver of esfenvalerate's enhanced potency, enabling equivalent pest control at substantially lower field application rates. The remaining ~78% of fenvalerate consists of stereoisomers with markedly lower or negligible insecticidal activity that nonetheless contribute to environmental loading [2].

Chiral pesticide Enantiomer enrichment Pyrethroid stereochemistry

Insecticidal Potency: 4-Fold Higher Activity Relative to Racemic Fenvalerate

Multiple independent assessments confirm that esfenvalerate exhibits approximately 4-fold higher insecticidal activity than racemic fenvalerate [1]. This activity differential is attributed to the selective enrichment of the (S,S)-enantiomer, which is the only isomer demonstrating high-affinity binding to voltage-gated sodium channels in insect neurons. The enhanced potency enables esfenvalerate to achieve equivalent or superior pest control while reducing the total active ingredient applied per hectare [2]. In standardized bioassays against potato tuber moth (Phthorimaea operculella) third instar larvae, esfenvalerate demonstrated LC₅₀ values of 8.6 ppm for feeding toxicity and 0.87 ppm for contact toxicity [3].

Insecticidal activity Pyrethroid efficacy Chiral pesticide potency

Non-Target Soil Organism Toxicity: 4-Fold Higher Acute Toxicity to Eisenia fetida Earthworms vs Fenvalerate with Lower Bioaccumulation Factor

In a comparative toxicological study of fenvalerate (FV) and esfenvalerate (ESFV) using earthworms (Eisenia fetida), esfenvalerate was at least 4 times more acutely toxic than fenvalerate in both filter paper contact toxicity tests and artificial soil tests . Notably, despite its higher acute toxicity, esfenvalerate exhibited lower bioaccumulation in earthworm tissues than fenvalerate, as indicated by a lower biota-to-soil accumulation factor (BSAF) value. The study demonstrated enantioselective uptake and accumulation, with earthworms preferentially accumulating fenvalerate (and its less active isomers) over esfenvalerate [1]. Enantiospecific induction of oxidative stress biomarkers was also observed, with distinct response patterns between the two compounds.

Ecotoxicology Chiral pesticide Soil non-target organisms

Water-Sediment Partitioning Kinetics: Rapid Sequestration with Dissipation Half-Life < 1 Day from Water Phase

In illuminated water-sediment systems using Japanese pond models, esfenvalerate underwent rapid partitioning from the water phase to bottom sediments, with dissipation half-lives of less than 1 day from the water column [1]. This rapid sequestration was slightly accelerated by both illumination and formulation application. The primary degradation pathway occurred via ester cleavage to form 3-phenoxybenzoic acid under both dark and light conditions. Epimerization at the α-cyanobenzyl carbon proceeded significantly, forming the corresponding [2S,αR] isomer in both water and sediment phases. Photo-induced decarboxylation products were scarcely detected [2].

Environmental fate Aquatic toxicology Sediment partitioning

Foliar Persistence: Half-Life >10 Days on Tomato Foliage with Extended Residual Control

In persistence studies on tomato foliage, esfenvalerate exhibited the longest residual activity among all insecticides evaluated, with a foliar half-life estimated to be greater than 10 days [1]. This extended persistence substantially exceeded that of comparative compounds: carbaryl, methomyl, and endosulfan, which demonstrated half-lives ranging from less than 2 days to less than 8 days on foliage. Exposure of Helicoverpa zea neonate larvae to field-treated esfenvalerate leaves resulted in >65% mortality at 14 days after the first application and 91.5% mortality at 14 days after the third successive application [2].

Foliar persistence Residual activity Tomato fruitworm control

Acute Neurobehavioral Potency in Mammals: 2.092× Relative Potency Ratio vs Deltamethrin (Index Chemical)

In a comparative assessment of acute effects on motor function in rats, esfenvalerate demonstrated a relative potency ratio of 2.092 when compared to deltamethrin as the index chemical (ED₃₀ = 2.51 mg/kg) [1]. This places esfenvalerate as the most potent compound among the pyrethroids tested in this specific neurobehavioral assay system, with relative potency ratios for other tested pyrethroids ranging from 0.009 (resmethrin) up to 2.092 (esfenvalerate). All pyrethroids produced dose-dependent decreases in motor activity regardless of structural class [2].

Neurotoxicity Pyrethroid potency ranking Mammalian toxicology

Esfenvalerate CAS 66230-04-4: Evidence-Based Research and Agricultural Application Scenarios


High-Potency Pest Control Requiring Reduced Active Ingredient Loading per Hectare

Users seeking to minimize total pesticide input while maintaining efficacy should select esfenvalerate over racemic fenvalerate based on the 3.8-fold higher active isomer content (84% vs 22–23%) [1] and 4-fold greater insecticidal activity [2]. This stereochemical advantage directly translates to lower field application rates, which is particularly relevant for integrated pest management programs, organic-conventional interface zones, and jurisdictions with stringent pesticide load reduction mandates. The reduced active ingredient requirement also decreases the mass of chemical introduced into the agroecosystem per treated hectare.

Extended-Interval Spray Programs for Foliar Feeding Lepidoptera Control in Vegetable and Fruit Crops

For crops requiring sustained protection against lepidopteran pests such as tomato fruitworm (Helicoverpa zea) and potato tuber moth (Phthorimaea operculella), esfenvalerate's foliar half-life of >10 days supports extended spray intervals [3]. Field data demonstrate >65% mortality of neonate larvae at 14 days post-application and 91.5% mortality at 14 days after the third successive application [4]. The compound's contact toxicity LC₅₀ of 0.87 ppm against P. operculella larvae [5] further supports its utility in programs where residual activity reduces labor and equipment costs.

Research Requiring Stereochemically Defined Pyrethroid Reference Material for Enantioselective Studies

Investigators studying enantioselective toxicity, chiral pesticide environmental fate, or stereospecific biological activity require esfenvalerate rather than fenvalerate as a defined reference standard. The earthworm (Eisenia fetida) study demonstrates that fenvalerate and esfenvalerate exhibit directionally opposite bioaccumulation profiles despite sharing identical molecular connectivity, with fenvalerate showing preferential tissue accumulation while esfenvalerate shows lower BSAF values . Substituting fenvalerate for esfenvalerate in enantioselective research would confound experimental interpretation due to the presence of inactive isomers that independently influence environmental partitioning and organismal uptake kinetics.

Cost-Sensitive Procurement Where Higher Upfront Unit Cost Is Offset by Reduced Per-Hectare Application Rate

Procurement decisions involving esfenvalerate must account for the total cost per treated hectare rather than cost per kilogram of formulated product. The 4-fold higher insecticidal activity [2] and lower application rate requirement [1] mean that although esfenvalerate may carry a price premium relative to generic fenvalerate on a per-kilogram basis, the per-hectare cost may be comparable or lower when application rate differentials are factored into the economic analysis. Procurement evaluations should incorporate field rate equivalency calculations rather than simple unit price comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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